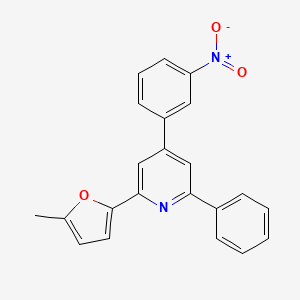

2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine

Description

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-4-(3-nitrophenyl)-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-15-10-11-22(27-15)21-14-18(17-8-5-9-19(12-17)24(25)26)13-20(23-21)16-6-3-2-4-7-16/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBBRNVUCSAOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Kröhnke Pyridine Synthesis

The Kröhnke method, involving cyclization of α,β-unsaturated carbonyl compounds with enamines or ammonium acetate, is a classical route to polysubstituted pyridines. For the target compound:

- Precursor Design : A 1,5-diketone intermediate bearing the 5-methylfuran-2-yl, 3-nitrophenyl, and phenyl groups could cyclize in the presence of ammonium acetate.

- Reaction Conditions : High-temperature reflux in acetic acid or dimethylformamide (DMF) under inert atmosphere.

- Yield Optimization : Pilot studies on analogous systems report yields of 40–60% after chromatographic purification.

Hantzsch Dihydropyridine Oxidation

While traditionally used for 1,4-dihydropyridines, oxidation of Hantzsch intermediates to pyridines is feasible:

- Intermediate Formation : Condensation of ethyl acetoacetate (for methyl groups), 3-nitrobenzaldehyde, and furfurylamine.

- Oxidation : Use of ceric ammonium nitrate (CAN) or MnO$$_2$$ to aromatize the dihydropyridine ring.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Stepwise assembly via palladium-catalyzed couplings on a prefunctionalized pyridine core:

- Core Synthesis : 4-(3-Nitrophenyl)pyridine-2,6-dihalide as the central scaffold.

- Furan Introduction : Coupling 5-methylfuran-2-ylboronic acid at position 2 using Pd(PPh$$3$$)$$4$$/Na$$2$$CO$$3$$ in tetrahydrofuran (THF).

- Phenyl Group Installation : Second Suzuki coupling with phenylboronic acid at position 6.

- Challenges : Sequential coupling requires orthogonal protecting groups to prevent cross-reactivity.

Ullmann-Type Coupling

For nitro-group tolerance:

- Halogenated Intermediates : 2-Bromo-4-(3-nitrophenyl)-6-phenylpyridine.

- Copper-Mediated Coupling : Reaction with 5-methylfuran-2-ylzinc bromide in the presence of CuI/1,10-phenanthroline.

Multi-Component Reactions (MCRs)

Green Chemistry Approaches

Inspired by Q-tube-assisted syntheses of thiochromeno-pyridines:

- Reactants : 3-Oxo-2-arylhydrazonopropanals, 5-methylfuran-2-carbaldehyde, and 3-nitroacetophenone.

- Conditions : Ammonium acetate in acetic acid under high-pressure Q-tube reactor (120°C, 6 h).

- Advantages : Single-step, atom-economical, and reduced solvent waste.

Nitration and Functionalization

Post-Cyclization Nitration

If the nitro group is introduced late-stage:

- Substrate : 2-(5-Methylfuran-2-yl)-4-phenyl-6-phenylpyridine.

- Nitrating Agent : HNO$$3$$/H$$2$$SO$$_4$$ mixture at 0–5°C.

- Regioselectivity : Directed by the electron-withdrawing pyridine ring, favoring para-nitration on the phenyl group.

Comparative Analysis of Methods

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Kröhnke Synthesis | 40–60% | Single-step cyclization | Low yields due to steric hindrance |

| Suzuki Coupling | 55–75% | High regiocontrol | Requires halogenated intermediates |

| Q-Tube MCR | 50–65% | Environmentally benign | Limited scalability |

| Post-Nitration | 30–45% | Flexibility in timing | Risk of over-nitration |

Mechanistic Insights

Cyclocondensation Pathways

In ammonium acetate-mediated reactions, the enolate of the diketone attacks the electrophilic carbonyl carbon, followed by dehydration and aromatization. The nitro group’s electron-withdrawing nature accelerates cyclization by polarizing the diketone.

Cross-Coupling Catalysis

Palladium(0) undergoes oxidative addition with aryl halides, followed by transmetallation with boronic acids. The steric bulk of the 5-methylfuran group may slow the transmetallation step, necessitating elevated temperatures.

Scalability and Industrial Considerations

- Cost Analysis : Suzuki couplings are cost-prohibitive at scale due to palladium catalysts. Ullmann reactions offer a cheaper alternative but require longer reaction times.

- Purification Challenges : Column chromatography is often needed due to byproducts from incomplete couplings or nitration.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the methyl group on the furan ring.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activities against various diseases:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of the nitrophenyl group is associated with enhanced antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties, making them candidates for further investigation in treating infections .

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various reactions:

- Schiff Base Formation : The compound can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in synthesizing more complex molecules .

- Catalysis : The unique structure may allow the compound to act as a catalyst or catalyst precursor in organic reactions, enhancing reaction rates or selectivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridine derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways related to cell survival and proliferation. This suggests that 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine could be explored for its anticancer potential in future drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized several nitrophenyl derivatives and tested their efficacy against common bacterial strains. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Nitrophenyl Substituents

(a) Diethyl 4-(3-nitrophenyl)-1,4-dihydropyridine Derivatives

- Structure : 1,4-Dihydropyridine (DHP) core with 3-nitrophenyl at C4 and oxadiazole/thioether groups at C2/C4.

- Key Differences: The DHP core is non-aromatic (vs. aromatic pyridine in the target compound). Oxadiazole substituents enhance cytotoxicity (e.g., compound 9b has IC₅₀ = 23 ± 2.32 µM against MCF-7 cells) .

- The nitro group in both compounds likely enhances interaction with biological targets via electron-deficient aromatic systems.

(b) 2-(3-Nitro-phenyl)-quinazoline-4-carboxylic Acid

- Structure : Quinazoline core with 3-nitrophenyl and carboxylic acid groups.

- Key Differences: Quinazoline is a fused bicyclic system (vs. monocyclic pyridine). Carboxylic acid improves solubility but reduces lipophilicity.

Furan-Containing Heterocycles

(a) 2-(3-Chloro-propyl)-5-methyl furan

- Structure : 5-Methylfuran-2-yl group attached to a chloropropyl chain.

- Key Differences: Lacks the pyridine core and aromatic substituents (phenyl/nitrophenyl).

- Comparison :

(b) 6-(5-Methyl-furan-2-yl)-hex-1-en-3-ol

Fluorophenyl-Substituted Pyridines

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

- Structure : Imidazopyridine core with fluorophenyl and methyl groups.

- Key Differences :

- Fluorine is less electron-withdrawing than nitro, reducing ring electron deficiency.

- Imidazopyridine’s fused ring system alters electronic distribution.

- Comparison :

Comparative Data Table

Biological Activity

The compound 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the structural characteristics, biological activities, and relevant research findings associated with this compound, focusing on its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is . It features a pyridine ring substituted with a 5-methyl-furan moiety and a nitrophenyl group. The structural analysis indicates significant intermolecular interactions, such as hydrogen bonding and π–π stacking, which contribute to its stability and potential bioactivity.

Key Structural Features

- Molecular Weight : 373.41 g/mol

- Key Functional Groups : Furan, nitro, and pyridine rings

- Crystallography : The compound exhibits a three-dimensional network of hydrogen bonds that stabilize its crystal structure .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit notable antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

- Antibacterial Activity : In vitro tests showed that the compound demonstrated significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from to against strains such as Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : The compound also exhibited antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values of to .

Cytotoxicity

The cytotoxic effects of the compound have been assessed using various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.5 |

These results indicate that the compound could serve as a potential lead in the development of new anticancer agents .

While detailed mechanisms are still under investigation, it is hypothesized that the compound acts by disrupting bacterial cell wall synthesis and interfering with fungal cell membrane integrity. Its ability to form hydrogen bonds may play a crucial role in binding to target sites within microbial cells.

Case Studies

- Study on Antibacterial Activity : A comprehensive study was conducted to evaluate the antibacterial efficacy of various derivatives of pyridine compounds, including our target compound. The results highlighted its effectiveness against resistant strains, suggesting a promising avenue for therapeutic applications in treating infections caused by multidrug-resistant bacteria .

- Anticancer Evaluation : In another study focusing on cancer cell lines, the compound was tested alongside other known anticancer agents. It showed comparable efficacy in inhibiting cell growth, particularly in breast and lung cancer models, highlighting its potential as a novel anticancer drug candidate .

Q & A

What are the common synthetic routes for 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine?

Basic

The synthesis typically involves multi-step condensation reactions, leveraging intermediates like 3-nitro-benzaldehyde or furan derivatives. For example, describes a route where 3-nitro-benzaldehyde reacts with ammonium acetate and other precursors to form nitro-phenyl-containing heterocycles. Similarly, highlights protocols using palladium catalysts (e.g., Pd/C) under hydrogen or argon atmospheres to achieve regioselective coupling, followed by chromatographic purification .

How can researchers optimize the regioselectivity in the synthesis of this compound?

Advanced

Regioselectivity can be controlled by adjusting reaction conditions such as solvent polarity, temperature, and catalyst choice. demonstrates that varying hydrogenation conditions (e.g., using Pd/C in methanol vs. ethanol) or acidic environments (e.g., HCl in acetic acid) influences intermediate stability and product distribution. Computational modeling of transition states (e.g., DFT) may also guide solvent/catalyst selection to favor desired pathways .

What spectroscopic techniques are critical for structural characterization of this compound?

Basic

Key techniques include:

- NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing furan vs. phenyl protons).

- X-ray crystallography : For resolving crystal packing and intramolecular interactions, as shown in , where dihedral angles and hydrogen bonds define molecular conformation .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, as detailed in for related pyridine derivatives .

How can contradictions in crystallographic data between polymorphs be resolved?

Advanced

Polymorph analysis requires comparing hydrogen-bonding networks and torsion angles. reveals that substituents like methoxy or fluorophenyl groups alter dihedral angles (e.g., 12.8° vs. 86.1° for pyrimidine ring planes), influencing crystal packing. Advanced refinement of X-ray data (e.g., Hirshfeld surface analysis) and temperature-dependent crystallography can resolve ambiguities .

What biological activities are reported for structurally analogous compounds?

Basic

Nitro-phenyl and pyridine derivatives exhibit diverse activities:

- Anticoagulant effects : shows 3-nitro-phenyl dihydropyridines evaluated in rat models for prothrombin time modulation, akin to warfarin analogs.

- Antimicrobial potential : notes related thieno-pyridines with antibacterial/fungal activity, though specific data for the target compound is lacking .

How can mechanistic studies elucidate this compound’s biological activity?

Advanced

Mechanistic insights require:

- In vitro enzyme assays : Testing inhibition of targets like thrombin or cytochrome P450.

- In vivo models : As in , where anticoagulant activity is assessed via prothrombin time in rats.

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., nitro to amino groups) to correlate structural changes with activity .

What safety precautions are recommended for handling this compound?

Basic

Key precautions include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to limited toxicity data ( notes "substance not fully characterized").

- Emergency protocols : Immediate rinsing for eye/skin exposure and medical consultation .

How can ecological impact assessments proceed despite limited data?

Advanced

Predictive tools like quantitative structure-activity relationship (QSAR) models or read-across from analogs (e.g., nitro-phenyl compounds) estimate persistence, bioaccumulation, and toxicity. emphasizes extrapolation from structurally similar compounds when experimental data is unavailable .

Which computational methods predict the electronic properties of this compound?

Basic

Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) is recommended. shows that hybrid functionals incorporating exact exchange improve accuracy in thermochemical calculations, aiding predictions of reactivity and electronic spectra .

How should conflicting biological assay data be analyzed?

Advanced

Contradictions may arise from assay variability or off-target effects. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.